Methyl 2-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate

Physicochemical profiling ADME Drug-likeness

Methyl 2-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate (CAS 879894-29-8) is a heterocyclic small molecule (MW 186.19, C6H6N2O3S) belonging to the 2-imino-4-oxothiazolidin-5-ylidene acetate class. This compound serves as a foundational methyl ester building block for a privileged thiazolidinone scaffold, which is widely exploited in medicinal chemistry for generating diverse bioactive derivatives.

Molecular Formula C6H6N2O3S
Molecular Weight 186.19 g/mol
Cat. No. B12257249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate
Molecular FormulaC6H6N2O3S
Molecular Weight186.19 g/mol
Structural Identifiers
SMILESCOC(=O)C=C1C(=O)NC(=N)S1
InChIInChI=1S/C6H6N2O3S/c1-11-4(9)2-3-5(10)8-6(7)12-3/h2H,1H3,(H2,7,8,10)/b3-2-
InChIKeyLBJCXPYWDNQVEC-IHWYPQMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate Procurement & Scaffold Overview


Methyl 2-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate (CAS 879894-29-8) is a heterocyclic small molecule (MW 186.19, C6H6N2O3S) belonging to the 2-imino-4-oxothiazolidin-5-ylidene acetate class . This compound serves as a foundational methyl ester building block for a privileged thiazolidinone scaffold, which is widely exploited in medicinal chemistry for generating diverse bioactive derivatives [1][2]. Commercially available at ≥95% purity , it provides a defined, synthetically tractable starting point for structure-activity relationship (SAR) exploration and lead generation campaigns, distinguishing it from more complex, pre-substituted analogs.

Why Methyl 2-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate Cannot Be Replaced by a Close Analog


Generic substitution of this methyl ester with its free acid, ethyl ester, or N-substituted analogs is precluded by quantifiable differences in physicochemical properties and pharmacological activity. The methyl ester exhibits distinct solubility and lipophilicity (estimated logP -0.2 ) compared to the free acid (logP -0.457; logD pH 7.4 = -3.64) [1], directly influencing membrane permeability and bioavailability. Furthermore, class-level evidence demonstrates that the 2-imino-4-oxothiazolidin-5-ylidene scaffold's biological activity is highly sensitive to ester type and N-substitution pattern, with ethyl esters showing potent anticancer activity [2] and the free acid displaying antifungal EC50 values in the low µg/mL range , whereas N-substituted derivatives achieve antiproliferative IC50 values of 8.9–10.0 µM against colon cancer cells [3]. The unsubstituted methyl ester therefore serves as a unique, unadorned pharmacophore for deliberate derivatization, unlike its pre-functionalized comparators.

Quantitative Differentiation Evidence for Methyl 2-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate Selection


Physicochemical Differentiation: Methyl Ester vs. Free Acid Lipophilicity

The methyl ester target compound possesses a higher estimated logP (-0.2 ) compared to its free acid counterpart (logP -0.457; logD pH 7.4 = -3.64 [1]), indicating improved lipophilicity. This difference is critical for passive membrane permeability, a key determinant of oral bioavailability and cellular uptake, as predicted by Lipinski's Rule of Five.

Physicochemical profiling ADME Drug-likeness

Class-Level Antifungal Potency: Scaffold Inherent Bioactivity Benchmarking

The 2-imino-4-oxothiazolidin-5-yl scaffold demonstrates inherent antifungal activity, as evidenced by the free acid analog which exhibits EC50 values of 5 µg/mL against Alternaria solani and 10 µg/mL against Candida albicans . These values, derived from the core scaffold devoid of elaborate substitution, validate the pharmacophore's intrinsic bioactivity and justify its use as a minimalist hit/lead scaffold for antifungal development. No direct comparative data exists for the methyl ester, but the free acid serves as a conservative baseline for scaffold potency.

Antifungal Scaffold validation Agrochemical

Antiproliferative Activity Cross-Study: Substituted Thiazolidinones vs. Standard Chemotherapy

N-substituted (Z)-2-imino-(5Z)-ylidene thiazolidines, which are direct structural analogs of the target compound, exhibit antiproliferative IC50 values of 8.9–10.0 µM against HCT116 colon cancer cells, outperforming the standard-of-care 5-fluorouracil (IC50 = 20.4 µM) by approximately 2-fold [1]. Although the unsubstituted methyl ester lacks direct assay data, this class-level finding underscores the scaffold's inherent anticancer potential and provides a benchmark for evaluating future derivatives.

Anticancer Cytotoxicity SAR

Synthesis and Purity: Catalyst-Free Green Synthesis Method for the Scaffold

A highly efficient, catalyst-free method for synthesizing 2-imino-4-oxothiazolidin-5-ylidene acetates has been reported, achieving yields up to 92% for the analogous ethyl ester 4b [1]. This green synthesis, conducted at ambient temperature in ethanol, minimizes hazardous waste and simplifies purification. The target methyl ester is commercially available at ≥95% purity , ensuring a high-quality starting material for reproducible research.

Synthetic accessibility Green chemistry Purity

Application Scenarios for Methyl 2-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate Based on Evidence


Medicinal Chemistry: Anticancer Lead Generation Scaffold

The 2-iminothiazolidin-5-ylidene scaffold has demonstrated antiproliferative activity superior to 5-fluorouracil (IC50 8.9–10.0 µM vs. 20.4 µM) in N-substituted analogs [1]. Methyl 2-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate serves as the ideal unsubstituted starting material for systematic SAR programs aiming to optimize potency against HCT116 and MCF7 cancer cell lines through deliberate N-substitution and ester modification.

Antifungal Agent Development for Agrochemical & Pharmaceutical Use

The core scaffold exhibits inherent antifungal activity with EC50 values of 5 µg/mL (Alternaria solani) and 10 µg/mL (Candida albicans) . The methyl ester's improved lipophilicity (logP -0.2) compared to the free acid (logP -0.457) [2] makes it a preferred prodrug-like entry point for developing novel antifungal agents targeting both plant and human pathogens.

Chemical Biology: Tool Compound for Enzyme Inhibition Studies

The 2-imino-4-oxothiazolidin-5-yl)acetic acid scaffold has been identified as a cysteine protease inhibitor scaffold with activity against cathepsin B, L, and papain . The methyl ester variant provides a cell-permeable analog for cellular target engagement studies, where the ester can be hydrolyzed intracellularly to the active acid form, enabling controlled release and mechanistic investigations.

Academic Research: Privileged Scaffold Library Synthesis

The catalyst-free, ambient-temperature green synthesis methodology [3] allows for rapid diversification of the methyl ester scaffold into libraries of 2-imino-4-oxothiazolidin-5-ylidene acetate derivatives. Its commercial availability at ≥95% purity supports high-throughput parallel synthesis and combinatorial chemistry approaches, making it a cost-effective core scaffold for academic screening collections.

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